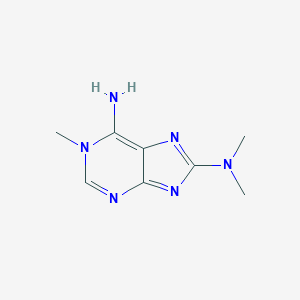
8-Dimethylamino-1-methyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Dimethylamino-1-methyladenine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N6 and its molecular weight is 192.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanistic Studies in Cell Cycle Regulation
8-Dimethylamino-1-methyladenine has been identified as a potent antagonist of 1-methyladenine, a natural hormone involved in the maturation of starfish oocytes. Research indicates that this compound can inhibit the action of 1-methyladenine effectively, with a concentration for 50% inhibition at approximately 1 µM. This property makes it a valuable tool for investigating the mechanisms underlying cell cycle control and maturation processes in various organisms .
Case Study: Starfish Oocyte Maturation
- Objective: To understand the role of 1-methyladenine in oocyte maturation.
- Findings: The use of this compound provided insights into the molecular interactions between 1-methyladenine and its receptor, leading to a proposed modified model of these interactions .
Biochemical Assays and Drug Development
In biochemical assays, this compound can serve as a reference compound for developing new drugs aimed at modulating cellular processes influenced by adenine derivatives. Its role as an antagonist allows researchers to assess the effects of other compounds in similar pathways, particularly in drug development aimed at treating diseases associated with cell cycle dysregulation.
Case Study: Drug Development Insights
- Objective: To explore new compounds targeting cell cycle regulation.
- Findings: The structure of this compound serves as a scaffold for synthesizing new potential inhibitors that could enhance therapeutic efficacy against various cancers .
Future Directions in Research
The applications of this compound extend beyond basic research into practical therapeutic developments. Future studies may focus on:
- Structural Modifications: To enhance potency and selectivity against specific biological targets.
- Combination Therapies: Investigating the synergistic effects when used alongside other established anticancer agents or epigenetic modifiers.
- In Vivo Studies: Evaluating the pharmacokinetics and bioavailability to assess its potential as a therapeutic agent.
Propiedades
Número CAS |
148019-91-4 |
|---|---|
Fórmula molecular |
C8H12N6 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
6-imino-N,N,1-trimethyl-7H-purin-8-amine |
InChI |
InChI=1S/C8H12N6/c1-13(2)8-11-5-6(9)14(3)4-10-7(5)12-8/h4,9H,1-3H3,(H,11,12) |
Clave InChI |
VPCUWJQRQHYZJI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=N)NC(=N2)N(C)C |
SMILES isomérico |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
SMILES canónico |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
Sinónimos |
8-dimethylamino-1-methyladenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















